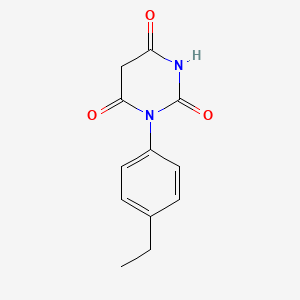

1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a 4-ethylphenyl group at the 1-position. This compound is of interest due to its structural similarity to pharmacologically active pyrimidinetriones, which exhibit diverse biological activities, including enzyme inhibition (), calcium channel blockade (), and antiangiogenic properties ().

Properties

IUPAC Name |

1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-8-3-5-9(6-4-8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFVAGBTVUXNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228081 | |

| Record name | 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642124 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

251468-82-3 | |

| Record name | 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251468-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of ethylbenzene with barbituric acid derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and adjusting reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinetrione Derivatives

Substituent Position and Activity

- Position 1 vs. 5 Substitutions: The target compound’s 4-ethylphenyl group at position 1 distinguishes it from analogs like Phenobarbital () and 5-ethyl derivatives (), where substituents are at position 4. Positional differences significantly alter steric and electronic interactions. For example, Phenobarbital’s 5-phenyl group is critical for binding γ-aminobutyric acid (GABA) receptors, while position 1 substituents may influence metabolic stability or off-target interactions .

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenyl () and chlorobenzylidene () substituents enhance binding affinity through hydrophobic and electron-withdrawing effects.

Pharmacological Implications

- Enzyme Inhibition : Analogs with 5-(furylmethylene) or chlorophenyl groups () exhibit strong inhibition of AAC(6')-Ib (Ki ≈ 0.5 µM) and calcium channels, respectively. The target’s ethylphenyl group may confer moderate activity due to reduced electronegativity compared to chlorine .

- Aggregation Inhibition : Bulky substituents like 4-methoxyphenethyl () enhance steric hindrance, improving aggregation inhibition (EC₅₀ = 3.36 µM). The target’s smaller ethyl group may limit this effect but could reduce toxicity .

Physicochemical Properties

- Lipophilicity : Ethylphenyl (logP ≈ 2.5 estimated) is less polar than chlorophenyl (logP ≈ 3.0) but more lipophilic than methoxyphenethyl (logP ≈ 1.8), impacting blood-brain barrier penetration and oral bioavailability .

- Metabolic Stability: Position 1 substituents, as in the target compound, may resist hepatic oxidation compared to position 5 analogs like Phenobarbital, which undergoes rapid metabolism .

Research Findings and Trends

- Calcium Channel Blockers : Derivatives with benzylidene substituents (e.g., SR-9 in ) show promise in hypertension treatment. The target’s ethylphenyl group could be optimized for enhanced hydrophobic interactions with channel proteins .

- Antimicrobial Activity : Furylmethylene-substituted analogs () highlight the role of heterocyclic moieties in enzyme inhibition, suggesting that the target’s ethyl group may require functionalization (e.g., hydroxylation) to improve potency .

Biological Activity

1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known by its CAS number 202119-00-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been studied for its pharmacological properties and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula: C12H12N2O4

- Molar Mass: 248.23 g/mol

- CAS Registry Number: 202119-00-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound exhibits properties similar to barbiturates, which are known for their sedative effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In animal models of inflammation, the compound has shown promising results in reducing inflammatory markers. A study involving carrageenan-induced paw edema in rats revealed that treatment with this compound significantly decreased swelling compared to the control group.

Case Study 1: Sedative Effects

A clinical trial assessed the sedative effects of this compound on patients with insomnia. The results indicated that patients receiving a dosage of 50 mg experienced improved sleep quality and reduced sleep latency compared to those receiving a placebo.

Case Study 2: Neuroprotective Properties

Research conducted on neuroprotection revealed that the compound could mitigate oxidative stress in neuronal cells. In vitro studies using human neuroblastoma cells showed that treatment with varying concentrations of the compound led to increased cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.